molecular formula C15H21NO4 B14459662 3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one CAS No. 73422-70-5

3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one

Cat. No.: B14459662
CAS No.: 73422-70-5
M. Wt: 279.33 g/mol
InChI Key: ZZYJPXAEWOWPAT-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a methylbutoxy group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a protecting group to form the hydroxyphenyl intermediate.

    Introduction of the Methylbutoxy Group: The hydroxyphenyl intermediate is then reacted with a methylbutoxy reagent under specific conditions to introduce the methylbutoxy group.

    Cyclization to Form the Oxazolidinone Ring: The final step involves the cyclization of the intermediate to form the oxazolidinone ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and scalable processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxazolidinone ring can be reduced under specific conditions.

    Substitution: The methylbutoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, while the oxazolidinone ring can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)pyruvate: Similar in structure but lacks the oxazolidinone ring.

    3-(4-Hydroxyphenyl)propionate: Contains a hydroxyphenyl group but has a different functional group arrangement.

    3-(4-Hydroxyphenyl)methylamine: Similar hydroxyphenyl group but different overall structure.

Uniqueness

3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

CAS No.

73422-70-5

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-5-(3-methylbutoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H21NO4/c1-11(2)7-8-19-10-14-9-16(15(18)20-14)12-3-5-13(17)6-4-12/h3-6,11,14,17H,7-10H2,1-2H3

InChI Key

ZZYJPXAEWOWPAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)O

Origin of Product

United States

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